

Comparative Toxicity Analysis: Bis(2-ethyloctyl) phthalate (DEHO) and its Metabolites

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Compound of Interest

Compound Name: *Bis(2-ethyloctyl) phthalate*

Cat. No.: *B15175376*

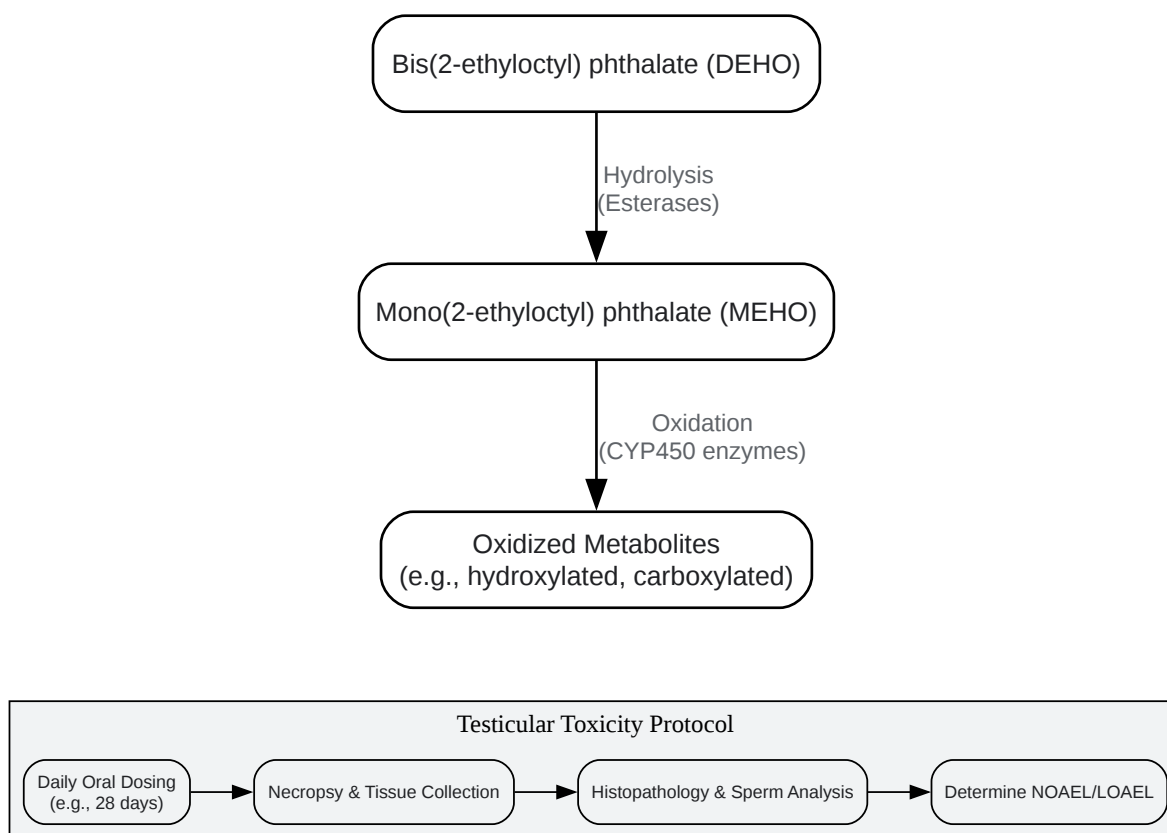
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A guide for researchers and drug development professionals

The assessment of a chemical's toxicity profile is a critical component of safety and risk evaluation. This guide provides a comparative analysis of the toxicity of **Bis(2-ethyloctyl) phthalate** (DEHO) and its principal metabolites. Due to a paucity of direct comparative studies on DEHO, this guide leverages the extensive toxicological data available for its close structural analog, Bis(2-ethylhexyl) phthalate (DEHP), to infer the likely metabolic pathways and relative toxicities of DEHO and its metabolic byproducts.

Metabolic Pathway of Phthalates: A Model for DEHO

The metabolic pathway of DEHP is well-established and serves as a predictive model for the metabolism of DEHO. The process begins with the hydrolysis of the parent diester into its monoester metabolite, Mono(2-ethyloctyl) phthalate (MEHO). This initial step is followed by a series of oxidation reactions, yielding several secondary metabolites. It is widely considered that the monoester and subsequent oxidized metabolites, rather than the parent compound, are the primary drivers of toxicity for many phthalates.^[1]



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References

- 1. Di(2-ethylhexyl)phthalate (DEHP): human metabolism and internal exposure-- an update and latest results - PubMed [pubmed.ncbi.nlm.nih.gov]
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Phone: (601) 213-4426
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